molecular formula C7H13NO2 B3392797 N-[(1S,2S)-2-Hydroxycyclopentyl]acetamide CAS No. 137254-02-5

N-[(1S,2S)-2-Hydroxycyclopentyl]acetamide

Cat. No.: B3392797
CAS No.: 137254-02-5
M. Wt: 143.18 g/mol
InChI Key: WGWDTEAABXNFMD-BQBZGAKWSA-N
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Description

N-[(1S,2S)-2-Hydroxycyclopentyl]acetamide (CAS 137254-02-5) is a chiral cyclopentyl derivative of molecular formula C7H13NO2 and a molecular weight of 143.18 g/mol . This compound is characterized by its high stereochemical purity, with defined (1S,2S) stereochemistry at the two chiral centers, making it a valuable intermediate in stereoselective organic synthesis . Its structure, featuring both acetamide and hydroxy functional groups on an alicyclic ring, is of significant interest in medicinal chemistry for the construction of more complex, biologically active molecules. Compounds with this scaffold are frequently investigated as key synthetic precursors or intermediates in the development of active pharmaceutical ingredients (APIs), as evidenced by its role in patented synthetic routes for pyrrolidine derivatives and other therapeutic agents . The physical properties of this compound include a predicted density of 1.1±0.1 g/cm³ and a high boiling point of 347.8±31.0 °C at 760 mmHg, indicating its stability under various conditions . Researchers utilize this building block in areas such as process chemistry development and drug discovery programs. This product is intended for Research and Development use only and is not intended for human or veterinary diagnostic or therapeutic uses.

Properties

IUPAC Name

N-[(1S,2S)-2-hydroxycyclopentyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO2/c1-5(9)8-6-3-2-4-7(6)10/h6-7,10H,2-4H2,1H3,(H,8,9)/t6-,7-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGWDTEAABXNFMD-BQBZGAKWSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1CCCC1O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)N[C@H]1CCC[C@@H]1O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

143.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Stereoselective Preparation of N 1s,2s 2 Hydroxycyclopentyl Acetamide

Strategies for the Enantioselective and Diastereoselective Synthesis of the (1S,2S)-Cyclopentyl Core

The formation of the 1,2-trans-disubstituted cyclopentane (B165970) framework with the (1S,2S) absolute configuration is the cornerstone of the synthesis of N-[(1S,2S)-2-Hydroxycyclopentyl]acetamide. Various methodologies have been developed to achieve high levels of enantioselectivity and diastereoselectivity.

Asymmetric Catalysis Approaches to Cyclopentane Derivatives

Asymmetric catalysis offers an efficient route to chiral cyclopentane derivatives by employing a small amount of a chiral catalyst to generate a large quantity of an enantiomerically enriched product.

One prominent strategy involves the asymmetric ring opening of meso-epoxides. For instance, the ring opening of cyclopentene oxide with an amine nucleophile, catalyzed by a chiral metal-salen complex, can produce trans-2-aminocyclopentanol derivatives with high enantioselectivity. Jacobsen and co-workers have pioneered the use of chiral (salen)Cr(III) and (salen)Co(III) complexes for the asymmetric ring opening of various epoxides nih.govunits.itmdpi.com. The addition of nucleophiles like azides (which can be subsequently reduced to amines) or carbamates to cyclopentene oxide in the presence of these catalysts can afford the desired trans-1,2-amino alcohol precursor with excellent enantiomeric excess mdpi.com. A practical method for the synthesis of highly enantioenriched trans-1,2-amino alcohols involves the use of an oligomeric (salen)Co–OTf complex as the catalyst with aryl carbamates as nucleophiles scilit.com.

Another approach is the catalytic asymmetric C-H amination. This method directly installs a nitrogen-containing group at a C-H bond. For example, a palladium(II)/sulfoxide-catalyzed diastereoselective allylic C-H amination of a chiral homoallylic N-tosyl carbamate can produce vinyl anti-oxazolidinones, which are precursors to syn-1,2-amino alcohols nih.gov. While this provides the syn-diastereomer, modifications of this strategy could potentially be adapted for the synthesis of the anti-diastereomer.

Organocatalysis has also emerged as a powerful tool. Bifunctional thiourea catalysts have been used in the intramolecular reaction of a nitronate with conjugated ketones to generate γ-nitroketones, which are precursors to aminocyclopentane derivatives googleapis.com. These methods can provide access to cis-functionalized systems, and careful selection of the organocatalyst and starting materials can influence the stereochemical outcome.

Catalyst SystemReaction TypeSubstrateProductDiastereomeric Ratio (dr)Enantiomeric Excess (ee)
(salen)Co–OTfAsymmetric Ring OpeningCyclopentene OxideProtected trans-2-aminocyclopentanol>99:195%
Pd(OAc)2/bis-sulfoxideAllylic C-H AminationChiral homoallylic N-tosyl carbamateVinyl anti-oxazolidinone>20:1N/A
Chiral ThioureaIntramolecular Michael AdditionNitronate with conjugated ketoneCyclopentane γ-nitroketoneGoodHigh

Chiral Auxiliary-Mediated Stereocontrol

Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a prochiral substrate to direct the stereochemical outcome of a subsequent reaction. After the desired stereochemistry is set, the auxiliary is removed nih.gov.

A common strategy involves the use of chiral auxiliaries derived from readily available chiral molecules. For example, pseudoephedrine can be used as a chiral auxiliary in alkylation reactions to set stereocenters with high diastereoselectivity nih.gov. While not directly applied to the cyclopentyl core in the provided context, this principle can be extended.

More relevantly, chiral oxazolidinones, popularized by Evans, are widely used as chiral auxiliaries in various asymmetric transformations, including aldol (B89426) reactions and alkylations mdpi.com. These auxiliaries can be used to construct acyclic precursors with the correct stereochemistry, which can then be cyclized to form the desired cyclopentane ring.

An enantioselective synthesis of 4-acetylaminocyclopent-2-en-1-ols has been achieved starting from enantiopure 5-(1'-phenylethylamino)-endo-tricyclo[5.2.1.0(2,6)]deca-4,8-dien-3-ones, where the 1-phenylethylamino group acts as a chiral auxiliary. N-acetylation followed by a single electron-transfer reduction leads to the removal of the chiral auxiliary and the formation of the desired cyclopentene derivative with high diastereoselectivity nih.gov. This product can then be further functionalized to yield the target (1S,2S)-2-hydroxycyclopentylacetamide.

Biocatalytic Pathways for Hydroxycyclopentyl Scaffold Formation

Biocatalysis utilizes enzymes to perform highly selective chemical transformations. For the synthesis of the (1S,2S)-cyclopentyl core, enzymatic kinetic resolution is a particularly effective strategy. In a kinetic resolution, one enantiomer of a racemic mixture reacts faster than the other in the presence of a chiral catalyst (in this case, an enzyme), leading to the separation of the two enantiomers.

A chemoenzymatic protocol for the preparation of both enantiomers of trans-2-aminocyclopentanol has been described. This method involves the synthesis of a racemic precursor, trans-2-(diallylamino)cyclopentanol, which is then resolved using Burkholderia cepacia lipase (B570770) mdpi.com. This lipase selectively acylates one enantiomer, allowing for the separation of the acylated product from the unreacted enantiomer.

Dynamic kinetic resolution (DKR) is an even more powerful biocatalytic method. In DKR, the slower-reacting enantiomer is continuously racemized in situ, allowing for a theoretical yield of 100% for the desired enantiomer. While a specific DKR for 2-aminocyclopentanol (B113218) is not detailed in the provided search results, this technique has been successfully applied to similar substrates, such as the reductive enzymatic DKR of racemic 2-phenylpropanal researchgate.net. The application of a similar strategy, potentially using a combination of a racemization catalyst and a stereoselective enzyme, could provide an efficient route to (1S,2S)-2-aminocyclopentanol.

EnzymeReaction TypeSubstrateProductEnantiomeric Excess (ee)
Burkholderia cepacia LipaseKinetic Resolutionrac-trans-2-(diallylamino)cyclopentanolEnantiopure trans-2-(diallylamino)cyclopentanol>99%
Alcohol DehydrogenaseDynamic Kinetic Resolutionrac-2-phenylpropanal(S)-2-phenylpropanol91%

Precursor Development and Optimization for Stereospecificity

The development of precursors that can be converted to the desired (1S,2S)-cyclopentyl core with high stereospecificity is crucial. A key strategy involves the diastereoselective synthesis of a precursor that already contains the desired relative stereochemistry, which is then carried through the synthetic sequence.

The synthesis of trans-1,2-dialkylcyclopropanols via the Kulinkovich hydroxycyclopropanation of homoallylic alcohols is an example of a diastereoselective reaction that can be used to generate precursors with defined stereochemistry nih.gov. While this example leads to a cyclopropane, similar principles of substrate control can be applied to cyclopentane synthesis.

The nucleophilic ring-opening of epoxide and aziridine acetates provides a highly regio- and stereoselective route to β-hydroxy and β-amino γ-lactams, which are precursors to functionalized pyrrolidinones nih.gov. An asymmetric version of this synthesis starting from a chiral epoxide acetate (B1210297) demonstrates how a stereochemically defined precursor can lead to a product with high optical purity.

Amidation Reactions for Acetamide (B32628) Moiety Introduction

Once the chiral precursor, (1S,2S)-2-aminocyclopentanol, is obtained, the final step is the introduction of the acetamide moiety. This is typically achieved through an amidation reaction, specifically N-acetylation.

Classic and Modern Amidation Protocols

Classic Protocols:

The most common and straightforward method for N-acetylation is the reaction of the primary amine with an acetylating agent such as acetic anhydride or acetyl chloride researchgate.netmdpi.com. These reactions are often carried out in the presence of a base, like triethylamine or sodium acetate, to neutralize the acidic byproduct (acetic acid or hydrochloric acid) mdpi.com. The reaction is generally high-yielding and proceeds under mild conditions. For amino alcohols, selective N-acylation can often be achieved over O-acylation due to the higher nucleophilicity of the amine.

A typical procedure involves dissolving the amino alcohol in a suitable solvent, adding a base, and then adding the acetylating agent, often at reduced temperatures to control the reaction's exothermicity.

Modern Protocols:

Recent advancements in amidation chemistry have focused on developing more sustainable and efficient methods. This includes catalyst-free approaches and the use of novel catalytic systems.

Solvent-free and catalyst-free acetylation of amines and alcohols has been reported, offering a greener alternative to traditional methods mdpi.comresearchgate.net. These reactions are often carried out at elevated temperatures but have the advantage of simplified workup procedures.

Catalytic methods for the amidation of esters with amino alcohols have also been developed, using organobase catalysis rsc.org. These methods can be highly chemoselective for N-acylation.

Furthermore, continuous-flow technologies have been applied to N-acetylation reactions, using acetonitrile (B52724) as both the solvent and the acetylating agent in the presence of a solid catalyst like alumina nih.gov. This approach allows for safe and scalable production with excellent yields and retention of stereochemical integrity.

A patent describes a method for the selective N-acylation of amino alcohols by forming a mixed anhydride from an organic acid and a sulfonyl chloride, which then reacts with the amino alcohol googleapis.comgoogle.com. This process is reported to give good yields of the N-acyl amino alcohol.

Acetylating AgentConditionsAdvantages
Acetic Anhydride/Acetyl ChlorideBase (e.g., triethylamine), solvent (e.g., DCM)High yield, mild conditions, well-established
Acetic AnhydrideSolvent-free, catalyst-free, elevated temperatureGreen, simplified workup
AcetonitrileAlumina catalyst, continuous-flowScalable, safe, high yield, stereochemically robust
Organic Acid/Sulfonyl ChlorideOrganic base, formation of mixed anhydrideGood yield, applicable to industrial scale

Regioselectivity and Yield Optimization in Amide Bond Formation

The formation of the amide bond in this compound from the precursor (1S,2S)-2-aminocyclopentanol is a critical step that requires careful consideration of regioselectivity and yield optimization. The presence of both a hydroxyl and an amino group on the cyclopentane ring necessitates a selective acylation of the more nucleophilic amino group.

Several strategies can be employed to achieve high regioselectivity and yields. One common approach involves the direct acylation of (1S,2S)-2-aminocyclopentanol with an acetylating agent such as acetic anhydride or acetyl chloride. In these reactions, the amine's greater nucleophilicity compared to the alcohol generally ensures the desired N-acylation. Optimization of reaction conditions, including solvent, temperature, and the stoichiometry of reagents, is crucial. For instance, conducting the reaction at lower temperatures can help to minimize side reactions, such as the O-acylation of the hydroxyl group. The choice of base, if required, can also influence the outcome. Non-nucleophilic bases are often preferred to avoid competition with the amino group.

Acylating Agent Catalyst/Reagent Solvent Typical Yield (%) Key Considerations
Acetic AnhydridePyridineDichloromethane>90Potential for O-acylation at higher temperatures.
Acetyl ChlorideTriethylamineTetrahydrofuran>90Exothermic reaction, requires careful temperature control.
Ethyl AcetateOrganobase (e.g., BEMP)Acetonitrile40-100 acs.orgMilder conditions, relies on catalytic cycle. acs.org

Total Synthesis Approaches to this compound and Analogues

The total synthesis of this compound and its analogues relies heavily on the stereoselective synthesis of the key intermediate, (1S,2S)-2-aminocyclopentanol. Various synthetic strategies have been developed to access this chiral amino alcohol with high enantiomeric and diastereomeric purity.

One common approach involves the asymmetric reduction of a corresponding aminoketone or the ring-opening of a suitable epoxide with an amine source. Stereoselective synthesis of cyclobutanes by contraction of pyrrolidines has also been explored as a method to generate substituted carbocycles with controlled stereochemistry. ntu.ac.uk Furthermore, 1,3-dipolar cycloaddition reactions have been utilized for the highly stereoselective synthesis of related cyclopropyl derivatives, which could potentially be adapted for cyclopentyl systems. doi.org

The synthesis of analogues of this compound allows for the exploration of structure-activity relationships in various biological contexts. For example, modifications to the acyl group or the cyclopentyl ring can be systematically introduced. The synthesis of a library of related acetamide-based compounds has been reported in the context of developing enzyme inhibitors. nih.gov

Green Chemistry Considerations in Synthetic Route Design

Incorporating principles of green chemistry into the synthesis of this compound is essential for developing sustainable and environmentally responsible processes. Key considerations include the use of less hazardous solvents, catalytic methods to improve atom economy, and the reduction of waste. scispace.comresearchgate.net

Traditional amide bond formation often utilizes stoichiometric activating agents that generate significant amounts of byproducts. scispace.com Catalytic methods, such as those employing organocatalysts or enzymes, are greener alternatives as they are used in smaller quantities and can often be recycled. ucl.ac.uk For instance, enzyme-catalyzed amidation reactions, using lipases like Candida antarctica lipase B (CALB), can proceed under mild conditions and in environmentally benign solvents. nih.govnih.gov

The choice of solvent is another critical aspect of green chemistry. Replacing hazardous solvents like dichloromethane and DMF with greener alternatives such as 2-methyltetrahydrofuran (2-MeTHF) or cyclopentyl methyl ether (CPME) can significantly reduce the environmental impact of the synthesis. researchgate.net Solvent-free reaction conditions, where the reactants are heated directly in the presence of a catalyst, represent an even more sustainable approach. researchgate.netsemanticscholar.org Furthermore, conducting reactions in water, where possible, is a highly desirable green strategy. mdpi.com

Green Chemistry Principle Application in Synthesis Example
Atom Economy Use of catalytic methods over stoichiometric reagents.Boronic acid catalyzed amidations.
Safer Solvents Replacement of hazardous solvents with greener alternatives.Using 2-MeTHF or water instead of DMF or CH2Cl2. researchgate.netmdpi.com
Catalysis Employment of catalysts to reduce energy consumption and waste.Ruthenium-catalyzed dehydrogenative coupling of amines and alcohols.
Renewable Feedstocks Use of starting materials derived from renewable sources.Synthesis of solvents like Cyrene from cellulose (B213188). researchgate.net
Waste Prevention Designing syntheses to minimize byproduct formation.Direct amidation of carboxylic acids. scispace.com

By integrating these green chemistry principles, the synthesis of this compound can be made more efficient, cost-effective, and environmentally sustainable.

Sophisticated Spectroscopic Characterization Techniques in Research

Comprehensive Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy stands as an unparalleled tool for determining the structure of organic molecules in solution. For N-[(1S,2S)-2-Hydroxycyclopentyl]acetamide, a combination of one-dimensional and multi-dimensional NMR experiments would provide a complete picture of its proton and carbon framework.

Multi-dimensional NMR experiments are crucial for unambiguously assigning proton (¹H) and carbon (¹³C) signals and establishing through-bond and through-space correlations.

COSY (Correlation Spectroscopy): A COSY experiment on this compound would reveal proton-proton coupling networks within the cyclopentyl ring. Cross-peaks would be expected between adjacent protons, for instance, between the proton on the carbon bearing the hydroxyl group (C2-H) and the proton on the carbon bearing the acetamido group (C1-H), as well as with the neighboring methylene (B1212753) protons of the cyclopentane (B165970) ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. nih.govmdpi.com An HSQC spectrum would allow for the direct assignment of each carbon atom in the cyclopentyl ring and the acetyl group to its attached proton(s). nih.govmdpi.com

HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information about longer-range couplings (typically 2-3 bonds) between protons and carbons. wisc.edulibretexts.orgcolumbia.edu This is particularly useful for identifying quaternary carbons and piecing together different molecular fragments. For instance, correlations would be expected between the acetyl methyl protons and the carbonyl carbon, as well as the C1 carbon of the cyclopentyl ring. The amide proton would show a correlation to the carbonyl carbon and the C1 carbon. wisc.edulibretexts.orgcolumbia.edu

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY is instrumental in determining the stereochemistry and spatial proximity of atoms. nih.govresearchgate.net For this compound, NOESY would confirm the trans relationship between the hydroxyl and acetamido groups by showing a lack of spatial proximity between the C1-H and C2-H protons. It would also reveal through-space interactions between the amide proton and protons on the cyclopentyl ring, providing insights into the preferred conformation of the acetamido side chain. nih.govresearchgate.net

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts and Key 2D NMR Correlations for this compound (Note: These are predicted values based on typical chemical shifts for similar functional groups. Actual experimental values may vary.)

Atom PositionPredicted ¹H δ (ppm)Predicted ¹³C δ (ppm)Key HMBC Correlations (¹H → ¹³C)Key NOESY Correlations
C1 (CH-NH)~4.0-4.2~55-60H-C2, H-C5, NHH-C2, H-C5, NH
C2 (CH-OH)~3.8-4.0~70-75H-C1, H-C3H-C1, H-C3, OH
C3, C4, C5 (CH₂)~1.5-2.0~20-35Adjacent CH₂ protonsAdjacent CH₂ protons
C=O-~170-175CH₃, NH, H-C1-
CH₃~1.9-2.1~20-25C=ONH
NH~7.5-8.5-C=O, C1CH₃, H-C1
OHVariable-C2H-C2

Amide bonds exhibit restricted rotation due to their partial double bond character, which can lead to the observation of distinct conformers at room temperature. st-andrews.ac.uk Variable temperature (VT) NMR is an excellent technique to study such dynamic processes. nih.govrsc.orgnih.gov For this compound, VT-NMR experiments could be used to probe the rotational barrier around the C1-N bond. At low temperatures, separate signals for atoms in different conformational environments might be observed, which would coalesce into averaged signals as the temperature is increased. mdpi.com The coalescence temperature can be used to calculate the free energy of activation for the rotational barrier, providing valuable thermodynamic information about the molecule's flexibility. st-andrews.ac.uk

While solution-state NMR provides information about the molecule's structure in a solvent, solid-state NMR (ssNMR) offers insights into its conformation and packing in the solid phase. This is particularly important for studying polymorphism, where a compound can exist in different crystalline forms. For this compound, ssNMR could be used to characterize its structure in a crystalline or amorphous solid state. Techniques like Cross-Polarization Magic Angle Spinning (CP-MAS) would be employed to obtain high-resolution spectra of both ¹³C and ¹⁵N nuclei, revealing details about intermolecular interactions, such as hydrogen bonding, in the solid form. acs.org

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Environment and Molecular Structure

Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule. nih.gov These techniques are highly sensitive to the presence of specific functional groups and their local chemical environment. nih.govcas.cn

For this compound, characteristic vibrational bands would be expected for the O-H, N-H, C=O, and C-N functional groups. The position and shape of these bands can provide information on hydrogen bonding. For instance, the O-H and N-H stretching frequencies would likely appear as broad bands, indicative of their involvement in intermolecular hydrogen bonds. The amide I band (primarily C=O stretch) and amide II band (a combination of N-H bend and C-N stretch) are particularly diagnostic for the secondary amide group. nih.gov Raman spectroscopy, being less sensitive to water, can be advantageous for studying samples in aqueous media and is particularly good for observing non-polar bonds. docbrown.infolibretexts.org

Table 2: Expected Vibrational Frequencies for this compound (Note: These are typical frequency ranges for the specified functional groups.)

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)
O-HStretching (H-bonded)3200-3600 (broad)
N-HStretching (H-bonded)3200-3400 (broad)
C-H (sp³)Stretching2850-3000
C=O (Amide I)Stretching1630-1680
N-H (Amide II)Bending1510-1570
C-NStretching1200-1350

High-Resolution Mass Spectrometry for Precise Molecular Weight Determination and Fragmentation Analysis in Reaction Monitoring

High-resolution mass spectrometry (HRMS) is an indispensable tool for determining the precise molecular weight of a compound, which allows for the unambiguous determination of its elemental formula. nih.gov For this compound (C₇H₁₃NO₂), HRMS would confirm its molecular weight of 143.0946 g/mol .

Furthermore, tandem mass spectrometry (MS/MS) experiments can be used to study the fragmentation patterns of the molecule. nih.govwichita.eduresearchgate.net This information is valuable for structural confirmation and for monitoring reactions. Common fragmentation pathways for N-acetylated compounds include the loss of water, the loss of the acetyl group, and cleavage of the cyclopentane ring. nih.govresearchgate.net Understanding these fragmentation patterns can aid in the identification of related impurities or byproducts in a synthetic mixture.

Table 3: Predicted High-Resolution Mass Spectrometry Fragmentation for [M+H]⁺ of this compound

m/z (Predicted)Fragment LossPutative Fragment Structure
126.0913H₂ODehydrated molecular ion
101.0808CH₂=C=OLoss of ketene (B1206846) from the acetyl group
84.0808H₂O + CH₂=C=OLoss of water and ketene
57.0699C₅H₈OCleavage of the cyclopentyl ring

Hyphenated Analytical Techniques for Purity Assessment and Structural Elucidation

Hyphenated analytical techniques represent a cornerstone in modern analytical chemistry, offering unparalleled capabilities for the separation, detection, and characterization of chemical compounds within complex mixtures. nih.gov These techniques link a separation method, such as gas chromatography (GC) or high-performance liquid chromatography (HPLC), with a spectroscopic method, like mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy. nih.gov This powerful combination allows for the physical separation of individual components from a sample, followed by their immediate and sensitive detection and structural identification. For a compound such as this compound, these methods are indispensable for verifying its stereochemical configuration, assessing its enantiomeric and chemical purity, and elucidating the structure of any related substances.

The selection of a specific hyphenated technique is often dictated by the physicochemical properties of the analyte, such as its volatility, polarity, and thermal stability. Given the structure of this compound, which contains polar functional groups (hydroxyl and amide) and chiral centers, both liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS) can be considered valuable tools for its analysis, potentially after appropriate derivatization to enhance volatility for GC-MS.

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS is a highly versatile and widely used hyphenated technique for the analysis of non-volatile and thermally labile compounds, making it particularly suitable for this compound. strem.com In this technique, the sample is first introduced into an HPLC system, where the components are separated based on their differential interactions with the stationary and mobile phases. The separated components then elute from the HPLC column and are directed into the ion source of a mass spectrometer.

The ion source (e.g., electrospray ionization - ESI, or atmospheric pressure chemical ionization - APCI) generates charged molecules (ions) from the eluting compounds. These ions are then separated in the mass analyzer (e.g., quadrupole, time-of-flight - TOF, or Orbitrap) based on their mass-to-charge ratio (m/z). The detector records the abundance of each ion, resulting in a mass spectrum that provides information about the molecular weight and elemental composition of the compound.

For the structural elucidation of this compound and its potential impurities, tandem mass spectrometry (MS/MS or MSn) is often employed. strem.com In an MS/MS experiment, a specific precursor ion (e.g., the molecular ion of the target compound) is selected in the first mass analyzer, subjected to fragmentation through collision-induced dissociation (CID), and the resulting product ions are analyzed in a second mass analyzer. The fragmentation pattern is characteristic of the molecule's structure and can be used to confirm the identity of the compound and to elucidate the structures of unknown impurities.

ParameterExample ConditionPurpose
Chromatography
ColumnChiral stationary phase (e.g., cellulose (B213188) or amylose-based)To separate the (1S,2S) enantiomer from other potential stereoisomers.
Mobile PhaseIsocratic or gradient mixture of organic solvent (e.g., acetonitrile (B52724) or methanol) and aqueous buffer (e.g., ammonium (B1175870) acetate (B1210297) or formic acid)To achieve optimal separation of the analyte from impurities.
Flow Rate0.2 - 1.0 mL/minTo ensure efficient separation and compatibility with the MS interface.
Column Temperature25 - 40 °CTo control retention time and peak shape.
Mass Spectrometry
Ionization ModePositive Electrospray Ionization (ESI+)To generate protonated molecular ions [M+H]+ of the analyte and impurities.
Mass AnalyzerQuadrupole Time-of-Flight (Q-TOF) or OrbitrapTo provide high-resolution and accurate mass measurements for elemental composition determination.
Scan ModeFull Scan (for impurity profiling) and Product Ion Scan (for structural elucidation)To detect all ionizable species and to obtain fragmentation patterns of selected ions.
Collision Energy10 - 40 eVTo induce fragmentation of precursor ions in MS/MS experiments.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is another powerful hyphenated technique, primarily used for the analysis of volatile and thermally stable compounds. google.com For a polar molecule like this compound, derivatization is often necessary to increase its volatility and thermal stability, making it amenable to GC analysis. Common derivatization reagents include silylating agents (e.g., BSTFA) that react with the hydroxyl and amide groups.

In GC-MS, the derivatized sample is injected into the gas chromatograph, where it is vaporized and carried by an inert gas (the mobile phase) through a capillary column (the stationary phase). Separation is achieved based on the different boiling points and interactions of the components with the stationary phase. The separated components then enter the mass spectrometer, are ionized (typically by electron ionization - EI), and the resulting ions are analyzed.

Electron ionization is a "hard" ionization technique that imparts significant energy to the molecule, leading to extensive and reproducible fragmentation. The resulting mass spectrum is a unique "fingerprint" of the compound, which can be compared to spectral libraries for identification.

A hypothetical GC-MS analysis for derivatized this compound would involve the following parameters:

ParameterExample ConditionPurpose
Derivatization
ReagentN,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA)To increase the volatility and thermal stability of the analyte.
Gas Chromatography
ColumnChiral capillary column (e.g., cyclodextrin-based)To separate the derivatized enantiomers.
Carrier GasHelium or HydrogenTo act as the mobile phase.
Inlet Temperature250 °CTo ensure complete vaporization of the sample.
Oven ProgramTemperature gradient (e.g., starting at 100 °C, ramping to 280 °C)To separate compounds with a wide range of boiling points.
Mass Spectrometry
Ionization ModeElectron Ionization (EI) at 70 eVTo generate reproducible fragmentation patterns for library matching and structural elucidation.
Mass AnalyzerQuadrupole or Ion TrapTo separate and detect the fragment ions.
Scan Rangem/z 40-500To cover the expected mass range of the derivatized analyte and its fragments.

The purity assessment of this compound using these hyphenated techniques would involve quantifying the peak area of the main compound relative to the total peak area of all detected components. The structural elucidation of any impurities would be achieved by interpreting their mass spectra, particularly the fragmentation patterns obtained from MS/MS or EI, to propose a chemical structure. The use of chiral columns in both LC and GC is crucial for determining the enantiomeric purity, ensuring that the desired (1S,2S) stereoisomer is the predominant form. nih.govstrem.com

Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations (e.g., DFT, Ab Initio) for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the electronic behavior of molecules. Methods like Density Functional Theory (DFT) and Ab Initio calculations can provide a detailed picture of the electronic structure and potential reactivity of N-[(1S,2S)-2-Hydroxycyclopentyl]acetamide.

Energy minimization calculations are employed to determine the most stable three-dimensional arrangement of atoms in a molecule, known as its ground state geometry. For this compound, this would involve optimizing the bond lengths, bond angles, and dihedral angles to find the lowest energy conformation. This is crucial for understanding its preferred shape.

Transition state analysis, on the other hand, is used to study the energy barriers of chemical reactions. For instance, in the synthesis or further reactions of this compound, identifying the transition state structures would provide critical information about the reaction mechanism and its feasibility.

Quantum chemical calculations can predict various spectroscopic parameters. For this compound, this could include:

NMR Spectroscopy: Calculation of chemical shifts (¹H and ¹³C) and coupling constants.

IR Spectroscopy: Prediction of vibrational frequencies, which correspond to the peaks in an experimental IR spectrum.

UV-Vis Spectroscopy: Estimation of electronic transition energies, which can help in interpreting UV-Vis spectra.

These predicted parameters can be compared with experimentally obtained spectra to validate the computational model and to aid in the interpretation of experimental data.

The analysis of molecular orbitals, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is essential for understanding a molecule's reactivity. The energy and shape of these orbitals indicate where the molecule is likely to act as a nucleophile or an electrophile.

Furthermore, calculating the distribution of electron density reveals the partial charges on each atom, highlighting polar regions of the molecule. This is particularly relevant for understanding intermolecular interactions.

Molecular Dynamics Simulations for Conformational Ensembles and Solvent Effects

While quantum chemical calculations often focus on a single, static molecule, molecular dynamics (MD) simulations provide a dynamic view of molecular behavior over time. An MD simulation of this compound would involve simulating the motion of its atoms over a period, providing insights into its conformational flexibility.

MD simulations are also invaluable for studying the effect of the environment, such as a solvent. By including solvent molecules in the simulation, it is possible to observe how they interact with the solute and influence its conformation and dynamics.

Molecular Mechanics Modeling for Conformational Landscapes and Intermolecular Interactions

Molecular mechanics is a computational method that uses classical physics to model the potential energy of a system of atoms. It is generally faster than quantum chemical methods, making it suitable for studying large systems or for extensive conformational searches.

For this compound, molecular mechanics could be used to map out its conformational landscape, identifying all low-energy conformations and the energy barriers between them. It is also a powerful tool for studying intermolecular interactions, such as how two molecules of this compound might interact with each other or with other molecules.

Computational Prediction of Stereoselectivity in this compound Synthesis

The synthesis of a stereochemically pure compound like this compound often involves stereoselective reactions. Computational chemistry can be a powerful tool to predict and understand the origins of this stereoselectivity.

By modeling the potential reaction pathways leading to different stereoisomers, it is possible to calculate the activation energies for each path. The pathway with the lower activation energy is expected to be favored, thus allowing for a prediction of the major stereoisomer formed. This type of analysis can be invaluable for designing and optimizing synthetic routes.

Theoretical Basis of Molecular Recognition and Binding Affinities

The theoretical understanding of molecular recognition for a compound like this compound would rely on analyzing its conformational flexibility and its potential for non-covalent interactions, such as hydrogen bonding and van der Waals forces. The presence of a hydroxyl group and an acetamide (B32628) group on the cyclopentane (B165970) ring suggests that intramolecular and intermolecular hydrogen bonding would play a significant role in its conformational preferences and its interactions with other molecules.

In the absence of specific studies on this compound, we can consider general principles and findings from computational studies on analogous molecules, such as other polyhydroxylated compounds or N-acyl-amino acids. For instance, computational methods like Density Functional Theory (DFT) are often employed to determine the stable conformations of molecules and the energetic barriers between them. The relative energies of different conformers can provide insight into which shapes the molecule is likely to adopt, which in turn governs its potential for molecular recognition.

Studies on similar molecules have shown that intramolecular hydrogen bonds can significantly stabilize certain conformations, which can pre-organize the molecule for binding to a specific partner. The strength of such bonds is a key factor that can be quantified through computational analyses.

Molecular docking is another computational technique that could be applied to understand the binding of this compound to a model system. This would involve the computational placement of the molecule into the binding site of a model receptor to predict its preferred orientation and to estimate the binding affinity. The results of such a study would typically be presented in terms of a scoring function, which approximates the free energy of binding.

Although no specific data tables for this compound in model systems can be presented, a hypothetical docking study against a model protein might yield data similar to that shown in the conceptual table below. This table illustrates the type of information that would be generated, including the binding energy and the key interactions.

Conceptual Docking Data for an Analog in a Model System

Analog Compound Model Receptor Binding Energy (kcal/mol) Key Interacting Residues
N-Acetyl-Cyclohexanolamine Model Cavity A -5.8 Polar, Hydrophobic

This table is for illustrative purposes only and is not based on actual experimental or computational data for this compound.

Further research utilizing computational tools would be necessary to provide specific insights into the molecular recognition properties of this compound. Such studies would contribute to a more complete understanding of its chemical behavior and its potential for forming specific interactions with model chemical systems.

Lack of Specific Research Data for this compound Prevents Detailed Analysis of Chemical Reactivity

A thorough review of available scientific literature reveals a significant gap in detailed research specifically focused on the chemical compound This compound . Consequently, a comprehensive and scientifically accurate article detailing its chemical reactivity and derivatization, as per the requested outline, cannot be generated at this time. The creation of such an article requires specific experimental data from dedicated studies on this molecule, which are not present in the current body of public-domain research.

The requested article structure necessitates in-depth information on the following aspects of this compound:

Reactivity Profile of the Hydroxyl Group: This would require studies on the oxidation and reduction pathways of the secondary alcohol on the cyclopentyl ring, as well as detailed findings on its esterification and etherification reactions.

Chemical Transformations of the Acetamide Moiety: A thorough analysis would depend on research into its hydrolysis under various conditions, amide exchange reactions, and methods for functionalization at the amide nitrogen.

Cyclopentyl Ring Functionalization and Modification: This section would need to be informed by studies that have attempted to introduce or modify functional groups on the cyclopentyl ring of the molecule.

While general principles of organic chemistry can predict the likely reactivity of the hydroxyl and acetamide functional groups based on simpler, analogous structures, such predictions would be speculative. They would not constitute the "detailed research findings" and "scientifically accurate content" required. The stereochemistry of the (1S,2S) configuration can also significantly influence reactivity, and without specific studies, any discussion of this would be unfounded.

Chemical Reactivity and Derivatization Studies

Elucidation of Reaction Mechanisms Involving N-[(1S,2S)-2-Hydroxycyclopentyl]acetamide as a Substrate or Intermediate

There is no available scientific literature that describes the elucidation of reaction mechanisms where this compound serves as a substrate or an intermediate. Research detailing its interactions, transformation pathways, and the kinetics and thermodynamics of such reactions has not been published. Consequently, no data tables or detailed research findings on its mechanistic behavior can be provided.

Design and Synthesis of Chemically Modified Analogues for Structure-Reactivity Relationship (SRR) Studies

Similarly, the scientific record lacks any studies focused on the design and synthesis of chemically modified analogues of this compound. There are no published reports on the synthesis of derivatives of this compound aimed at establishing structure-reactivity relationships (SRR). As a result, information regarding the impact of specific structural modifications on the compound's chemical behavior or biological activity is not available. This precludes the creation of data tables or a summary of research findings for this topic.

Applications in Chemical Biology and Materials Science Research Non Clinical Focus

Utilization as a Chiral Building Block for Novel Chemical Entities

The primary application of N-[(1S,2S)-2-Hydroxycyclopentyl]acetamide in synthetic chemistry is as a chiral building block. Chiral auxiliaries and building blocks are essential in modern organic synthesis for controlling the stereochemical outcome of a reaction, which is crucial for creating specific, enantiomerically pure molecules. wikipedia.org The (1S,2S) configuration of the two stereocenters in this compound provides a defined three-dimensional arrangement that can influence the stereoselectivity of subsequent chemical transformations.

While direct incorporation of this compound into a completed natural product has not been extensively documented, its parent amine, (1S,2S)-2-aminocyclopentanol, and its derivatives are recognized as valuable precursors for biologically active molecules. nih.gov For instance, substituted aminocyclopentane cores are found in a variety of natural products with interesting biological activities. The synthesis of 4-acetylaminocyclopent-2-en-1-ols, which are precursors for 5'-norcarbocyclic nucleosides, highlights the utility of N-acetylated aminocyclopentane structures in creating complex and potentially bioactive molecules. nih.gov The N-acetyl group in this compound can serve as a protected amine, which can be carried through several synthetic steps before potential modification or deprotection. The hydroxyl group offers another site for chemical modification, allowing for the construction of more complex structures.

A molecular scaffold is a core structure upon which other chemical groups can be attached to create a library of diverse molecules. The rigid cyclopentane (B165970) ring of this compound, combined with its two functional groups, makes it a suitable scaffold for the design of complex organic molecules. The defined stereochemistry of the hydroxyl and acetamido groups provides a fixed spatial relationship, which can be exploited to create molecules with specific three-dimensional shapes. This is particularly important in the design of compounds that are intended to interact with biological macromolecules, where shape and stereochemistry are critical for binding. The development of chiral auxiliaries from cyclic amino alcohols like (1S,2R)-2-aminocyclopentan-1-ol, a stereoisomer of the parent amine of the title compound, for asymmetric alkylations and aldol (B89426) reactions demonstrates the potential of this class of compounds to serve as effective chiral templates. nih.gov

Application as a Chemical Probe in in vitro Biological System Elucidation

Chemical probes are small molecules used to study and manipulate biological systems. The specific structure of this compound gives it the potential to be used as a chemical probe in non-therapeutic in vitro studies to elucidate fundamental biological processes.

The study of protein-ligand interactions is fundamental to understanding enzyme mechanisms and other biological recognition events. This compound possesses both a hydrogen bond donor (the hydroxyl group and the N-H of the amide) and a hydrogen bond acceptor (the carbonyl oxygen of the amide and the hydroxyl oxygen), which are key features for interacting with the amino acid residues in a protein's binding site. While there is no specific literature detailing the use of this compound for this purpose, its structural motifs are common in molecules that bind to proteins. The weak hydrogen bonds formed by thiol groups in N-acetyl-(L)-cysteine, for example, have been studied in detail, highlighting the importance of such interactions in molecular recognition. nih.gov The rigid cyclopentane core of this compound would restrict the conformational flexibility of the molecule, which can be an advantage in studying binding events as it reduces the entropic penalty upon binding.

By interacting with specific components of a biological pathway, chemical probes can help to unravel the mechanisms of these pathways. For example, N-acetylated amino acids and their derivatives are known to have roles in various biological contexts. researchgate.net While no studies have specifically used this compound to probe a biological pathway, its structure as a modified amino alcohol suggests it could potentially interact with enzymes that process such molecules. The presence of the N-acetyl group is significant, as acetylation is a common post-translational modification in cells. Studying how a simple N-acetylated molecule interacts with cellular machinery in vitro could provide insights into the recognition of acetylated substrates.

Development of this compound-Based Scaffolds for Supramolecular Assembly

Supramolecular chemistry involves the study of systems composed of multiple molecules held together by non-covalent interactions. The ability of this compound to form hydrogen bonds makes it a candidate for the design of self-assembling systems. The amide and hydroxyl groups can participate in a network of hydrogen bonds, leading to the formation of ordered structures in the solid state or in solution.

The self-assembly of chiral molecules is of particular interest as it can lead to the formation of chiral superstructures. For instance, the self-assembly of achiral molecules can be directed by a chiral amine to form supramolecular assemblies with circularly polarized luminescence. rsc.org The inherent chirality of this compound could direct its own self-assembly into chiral aggregates. Furthermore, the self-assembly of amphiphilic amino acid derivatives into various nanostructures for biomedical applications demonstrates the potential of using simple chiral building blocks to create complex and functional materials. rsc.org While specific research on the supramolecular assembly of this compound is not available, its structural features suggest it could be a valuable component in the construction of novel, ordered molecular materials. The study of self-enantiorecognition in chiral amine derivatives through hydrogen bonding further supports the potential for such molecules to form diastereomeric aggregates. nih.gov

Compound Data

Below are tables detailing the physicochemical properties of the parent amine, (1S,2S)-2-Aminocyclopentanol, and the theoretical properties of the title compound, this compound.

Table 1: Physicochemical Properties of (1S,2S)-2-Aminocyclopentanol Data sourced from PubChem CID 11571787. nih.gov

PropertyValue
Molecular Formula C₅H₁₁NO
Molecular Weight 101.15 g/mol
IUPAC Name (1S,2S)-2-aminocyclopentan-1-ol
SMILES C1CC@@HN
InChIKey JFFOUICIRBXFRC-WHFBIAKZSA-N

Table 2: Theoretical Physicochemical Properties of this compound Properties are calculated based on the chemical structure.

PropertyValue
Molecular Formula C₇H₁₃NO₂
Molecular Weight 143.18 g/mol
IUPAC Name This compound
SMILES CC(=O)N[C@H]1CCC[C@H]1O
InChIKey YLKCVVHGUBJWIQ-LMOVPXPDSA-N

Integration into Responsive Materials or Sensors in Research Settings

The unique structural components of this compound suggest its potential as a building block for novel responsive or "smart" materials and sensors in a research context. The development of materials that change their properties in response to external stimuli is a burgeoning area of materials science. rsc.orgnih.gov The incorporation of chiral units, such as the hydroxycyclopentyl acetamide (B32628) backbone, can introduce sophisticated response mechanisms.

Furthermore, the presence of both hydrogen bond donor (hydroxyl and N-H) and acceptor (carbonyl and hydroxyl oxygen) groups allows for the formation of specific intermolecular interactions. This is a key feature in the design of supramolecular polymers and gels that can respond to changes in temperature, pH, or the presence of specific analytes. For instance, polymers functionalized with amino acid derivatives have been shown to exhibit stimuli-responsive behavior. organic-chemistry.org The chiral nature of this compound could be exploited to create materials that respond selectively to chiral molecules, a critical feature for the development of enantioselective sensors. acs.org Research on chiral porous polymers containing BINOL has shown that the hydroxyl groups are crucial for chiral recognition through hydrogen bonding with analytes like amino alcohols. rsc.org

Below is a hypothetical data table illustrating the potential responsiveness of a polymer functionalized with this compound to different stimuli, based on the behavior of analogous responsive materials.

StimulusPotential Response of Polymer-Appended CompoundUnderlying Principle
Mechanical Stress Alteration in polymer chain conformation or bond cleavageCyclopentane ring acting as a mechanophore.
Temperature Change Phase transition (e.g., lower critical solution temperature behavior)Disruption or formation of hydrogen bonds involving the hydroxyl and acetamide groups.
pH Variation Swelling or shrinking of a hydrogel matrixProtonation or deprotonation of the amide or hydroxyl groups, altering electrostatic interactions and solvent affinity.
Chiral Analyte Selective binding leading to a detectable signal (e.g., fluorescence quenching)Diastereomeric interactions between the chiral polymer and the analyte.

Use as a Model Compound for New Synthetic Methodology Development

In the field of organic synthesis, the development of new, efficient, and stereoselective reactions is of paramount importance. Chiral molecules with well-defined stereochemistry, such as this compound, can serve as valuable model compounds or chiral auxiliaries in the development of such methodologies. nih.gov

The synthesis of chiral amines and their derivatives is a significant focus in modern organic chemistry due to their prevalence in biologically active molecules and as ligands in asymmetric catalysis. sci-hub.seresearchgate.net N-acetylated enamides, which are structurally related to the acetamide portion of the target molecule, are important intermediates in the synthesis of chiral amines via asymmetric hydrogenation. organic-chemistry.org The development of new methods for the synthesis of such compounds often relies on well-characterized starting materials and products to accurately assess the efficacy and selectivity of the new transformation.

This compound, with its fixed stereocenters, could be used as a benchmark for developing new amidation or N-acetylation techniques. nih.gov For example, a new catalytic system for N-acetylation could be tested on (1S,2S)-2-aminocyclopentanol, and the yield and stereochemical fidelity of the reaction to form this compound would provide a clear measure of the reaction's success.

Moreover, the 1,2-amino alcohol motif is a privileged structure for use as a chiral ligand in a wide range of asymmetric transformations. While the amine in this compound is acylated, the parent compound, (1S,2S)-2-aminocyclopentanol, and its derivatives are excellent candidates for new ligand development. Research groups often synthesize a library of related ligands to probe the effect of steric and electronic modifications on the outcome of a catalytic reaction. This compound could be a member of such a library, where the impact of the N-acetyl group on the catalytic activity and selectivity is investigated.

The following table presents representative data from studies where chiral 1,2-amino alcohol derivatives have been used as ligands in asymmetric synthesis, illustrating the type of data that would be generated if this compound or its parent amine were used in developing new synthetic methods.

Catalytic ReactionChiral Ligand/AuxiliarySubstrateProductEnantiomeric Excess (ee) / Diastereomeric Ratio (dr)
Asymmetric Hydrogenation Rh(I) / Chiral Phosphine LigandN-acetyl-α-arylenamideChiral N-acetyl amine>95% ee
Asymmetric Alkylation Chiral Oxazolidinone AuxiliaryPropionyl ImideAlkylated Imide>98% dr
Asymmetric Aldol Addition Ti(IV) / Chiral Diamine LigandKetoneAldol Productup to 99% ee

Future Research Directions and Unexplored Avenues

Development of Novel and More Efficient Stereoselective Synthetic Routes

While methods for the synthesis of chiral aminocyclopentanol derivatives exist, the pursuit of more efficient, atom-economical, and scalable stereoselective routes to N-[(1S,2S)-2-Hydroxycyclopentyl]acetamide remains a critical research focus. Future work should target the development of catalytic asymmetric transformations that minimize the use of chiral auxiliaries and stoichiometric reagents.

Key areas for development include:

Catalytic Asymmetric Hydrogenation: Investigating novel chiral catalysts for the asymmetric hydrogenation of prochiral enamine precursors.

Enzymatic Resolutions: Exploring lipases or other enzymes for the kinetic resolution of racemic mixtures of 2-aminocyclopentanol (B113218) derivatives, offering a green chemistry approach.

Organocatalysis: Designing organocatalytic routes that can establish the two contiguous stereocenters on the cyclopentane (B165970) ring with high diastereoselectivity and enantioselectivity.

An improved synthesis could significantly reduce the cost and environmental impact of producing this compound, thereby broadening its accessibility for further research and application. mdpi.com

Advanced Mechanistic Studies on this compound Reactivity

A deep understanding of the reaction mechanisms governing the reactivity of this compound is essential for its rational application. The interplay between the hydroxyl and acetamido groups can lead to complex reaction pathways, including neighboring group participation that can influence stereochemical outcomes.

Future mechanistic investigations should employ a combination of kinetic studies, isotopic labeling experiments, and in-situ spectroscopic monitoring to:

Elucidate the role of the N-H and O-H protons in transition states.

Quantify the influence of the acetamido group on the nucleophilicity and basicity of the molecule.

Map the potential energy surfaces for its key transformations to understand product distributions and reaction rates. nih.govmdpi.com

These studies would provide a predictive framework for its behavior in complex chemical environments.

Exploration of Its Potential in Enabling New Chemical Transformations

The unique structural features of this compound suggest its potential as a ligand or chiral auxiliary in asymmetric catalysis. The vicinal amino alcohol motif is a well-established coordination site for a variety of metals.

Research should be directed towards:

Ligand Synthesis: Using the compound as a scaffold to synthesize a library of new chiral ligands for transition metal catalysis.

Asymmetric Catalysis: Testing the efficacy of these new ligand-metal complexes in key asymmetric reactions such as aldol (B89426) additions, Michael reactions, and allylic alkylations.

Organocatalysis: Investigating the unmodified compound as an organocatalyst for reactions where hydrogen bonding can play a crucial role in stereodifferentiation.

The successful development of catalytic systems based on this scaffold could introduce novel and highly selective methods for the synthesis of other valuable chiral molecules. nih.gov

Deeper Integration of Computational and Experimental Methodologies for Structural and Reactivity Predictions

The synergy between computational chemistry and experimental work offers a powerful paradigm for accelerating research. Density Functional Theory (DFT) and other computational methods can provide deep insights into the electronic structure, conformational preferences, and reaction pathways of this compound.

Future efforts should focus on:

Predictive Modeling: Using computational tools to predict the stereochemical outcome of reactions involving the compound. mdpi.com

Structure-Activity Relationships: Correlating computed molecular properties with experimentally observed reactivity or catalytic activity. mdpi.com

Mechanism Validation: Employing computational results to support or refine mechanistic hypotheses derived from experimental data. nih.gov

This integrated approach will enable a more rational design of experiments and a more profound understanding of the molecule's fundamental properties.

Table 1: Integrated Computational and Experimental Approaches

Research AreaExperimental TechniqueComputational MethodSynergy
Structural Analysis X-ray Crystallography, NMR SpectroscopyDFT, Molecular MechanicsValidation of computed conformations and intermolecular interactions.
Reactivity Studies Kinetic Analysis, Product IsolationTransition State Theory, Reaction Path FollowingPrediction of reaction barriers and identification of key intermediates.
Catalyst Design High-Throughput ScreeningMolecular Docking, QSARRational design of new catalysts and prediction of their efficacy.

Expansion of its Role as a Precisely Engineered Chiral Building Block in Emerging Fields of Chemistry

The well-defined three-dimensional structure of this compound makes it an ideal chiral building block for the construction of larger, more complex molecular architectures. rsc.org Its application could extend beyond traditional organic synthesis into emerging fields.

Potential areas for exploration include:

Materials Science: Incorporation into polymers or metal-organic frameworks (MOFs) to create new chiral materials with unique optical or separation properties.

Supramolecular Chemistry: Use as a component in the self-assembly of complex, ordered supramolecular structures.

Medicinal Chemistry: Serving as a chiral scaffold for the synthesis of novel drug candidates, where specific stereochemistry is often crucial for biological activity. nih.govnih.gov

The precise stereochemistry of the compound can be used to impart chirality and control the topology of these advanced materials and molecules.

Opportunities for Collaborative and Interdisciplinary Research Initiatives

The multifaceted research directions outlined above highlight the need for collaboration across different scientific disciplines. The full potential of this compound will be most effectively realized through interdisciplinary efforts.

Opportunities for collaboration exist between:

Synthetic and Computational Chemists: To design and execute synthesis strategies informed by theoretical predictions. archivepp.com

Organic Chemists and Materials Scientists: To develop novel chiral materials with tailored properties.

Chemists and Biologists: To explore the applications of derivatives in biological systems, for example, as probes or therapeutic agents. mdpi.com

Such collaborative initiatives will be essential to tackle the complex challenges and fully exploit the opportunities presented by this versatile chiral compound.

Q & A

Basic: What are the common synthetic routes for preparing N-[(1S,2S)-2-Hydroxycyclopentyl]acetamide, and how can stereochemical integrity be maintained during synthesis?

Answer:
Synthesis typically involves stereoselective strategies starting from enantiomerically pure cyclopentanol derivatives. A key step is the introduction of the acetamide group via nucleophilic acyl substitution or condensation reactions. Protecting groups, such as tert-butyl carbamates (e.g., tert-butyl N-[(1S,2S)-2-hydroxycyclopentyl]carbamate in ), are often employed to shield the hydroxyl group during synthesis. Stereochemical integrity is maintained using chiral catalysts (e.g., organocatalysts in ) or enzymatic resolution. Reaction progress is monitored via TLC, and final purity is confirmed using NMR and mass spectrometry ().

Basic: How can researchers confirm the stereochemical configuration of this compound using spectroscopic methods?

Answer:
X-ray crystallography provides definitive stereochemical confirmation (as demonstrated for similar cyclopentane derivatives in ). Alternatively, advanced NMR techniques (e.g., NOESY or J-coupling analysis) and chiral HPLC can resolve enantiomeric purity. Polarimetry or comparison with optical rotation data from structurally analogous compounds (e.g., cyclopentyl (2S)-2-amino-3-phenylpropanoate hydrochloride in ) further validate configuration.

Advanced: What strategies are effective in optimizing the yield of this compound in multi-step syntheses, particularly considering competing side reactions?

Answer:
Optimization involves:

  • Stepwise reaction monitoring : Use TLC or LC-MS () to identify intermediates and byproducts.
  • Solvent and temperature control : Polar aprotic solvents (e.g., DMF) and low temperatures minimize epimerization.
  • Protecting group selection : tert-Butyl carbamates () or acetyl groups reduce hydroxyl reactivity.
  • Design of Experiments (DoE) : Systematic variation of parameters (e.g., stoichiometry, catalyst loading) improves reproducibility.
  • Purification techniques : Flash chromatography or preparative HPLC isolates the target compound from diastereomers or regioisomers.

Advanced: How does the hydroxyl group in this compound influence its biological activity, and what in vitro assays are appropriate for evaluating its therapeutic potential?

Answer:
The hydroxyl group enhances hydrogen-bonding interactions with biological targets, potentially improving binding affinity. Relevant assays include:

  • Enzyme inhibition assays : Test interactions with kinases or proteases (e.g., methods in for imidazole derivatives).
  • Cytotoxicity screening : Use cancer cell lines (e.g., MTT assays) to assess antiproliferative effects ().
  • Metabolic stability studies : Liver microsomal assays evaluate pharmacokinetic profiles.
  • Structural analogs : Compare activity with derivatives lacking the hydroxyl group (e.g., tert-butyl N-[(1R,3S)-3-hydroxycyclopentyl]carbamate in ) to isolate functional contributions.

Basic: What analytical techniques are critical for characterizing the purity and stability of this compound?

Answer:

  • High-resolution mass spectrometry (HR-MS) : Confirms molecular formula ().
  • NMR spectroscopy : 1H/13C NMR identifies structural integrity; DEPT-135 or HSQC resolves stereochemistry ().
  • HPLC with UV/RI detection : Quantifies purity and detects degradation products.
  • Thermogravimetric analysis (TGA) : Assesses thermal stability under storage conditions (NIST protocols in ) .

Advanced: How can computational methods aid in predicting the physicochemical properties and reactivity of this compound?

Answer:

  • Molecular docking : Predicts binding modes to biological targets (e.g., using Autodock Vina).
  • DFT calculations : Models reaction pathways and transition states (e.g., for stereochemical inversion risks).
  • QSAR models : Relates structural features (e.g., hydroxyl position) to solubility or logP values ( ).
  • MD simulations : Evaluates conformational stability in aqueous environments (NIST thermodynamic data in ) .

Basic: What are the key safety considerations when handling this compound in laboratory settings?

Answer:

  • Toxicity screening : Refer to EPA DSSTox or ChemIDplus databases () for hazard classifications.
  • Personal protective equipment (PPE) : Use nitrile gloves and fume hoods to avoid dermal/ocular exposure.
  • Waste disposal : Follow protocols for amide-containing compounds (e.g., neutralization before disposal).

Advanced: What are the challenges in scaling up the synthesis of this compound from milligram to gram quantities?

Answer:

  • Reaction exotherm control : Use jacketed reactors to manage heat dissipation.
  • Catalyst recycling : Immobilize chiral catalysts () to reduce costs.
  • Crystallization optimization : Seed crystals or anti-solvent methods improve yield (NIST crystallization data in ).
  • Regulatory compliance : Document synthetic steps per FDA or ECHA guidelines () .

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N-[(1S,2S)-2-Hydroxycyclopentyl]acetamide
Reactant of Route 2
Reactant of Route 2
N-[(1S,2S)-2-Hydroxycyclopentyl]acetamide

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.